Patamostat

Descripción general

Descripción

Métodos De Preparación

La síntesis de Patamostat involucra múltiples pasos, comenzando con la preparación de la estructura principal. Los métodos de producción industrial a menudo implican optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, incluyendo el control de la temperatura, el pH y el tiempo de reacción .

Análisis De Reacciones Químicas

Patamostat experimenta diversas reacciones químicas, principalmente relacionadas con sus grupos funcionales. Las reacciones comunes incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales del compuesto, alterando potencialmente su actividad inhibitoria.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Patamostat tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la inhibición de proteasas y la cinética enzimática.

Biología: this compound se emplea en la investigación de procesos biológicos y enfermedades relacionadas con proteasas.

Mecanismo De Acción

Patamostat ejerce sus efectos inhibiendo la actividad de proteasas específicas. Se une al sitio activo de estas enzimas, evitando que catalicen la hidrólisis de enlaces peptídicos en sus sustratos . Los objetivos moleculares de this compound incluyen tripsina, trombina, plasmina, catepsina-B y calicreína . La inhibición de estas proteasas interrumpe diversos procesos fisiológicos y patológicos, contribuyendo a sus efectos terapéuticos .

Comparación Con Compuestos Similares

Patamostat es único entre los inhibidores de proteasas debido a su amplio espectro de actividad y alta potencia. Compuestos similares incluyen:

La singularidad de this compound reside en su combinación específica de actividad inhibitoria, estructura molecular y potencial terapéutico .

Actividad Biológica

Patamostat, also known as camostat mesilate, is a synthetic serine protease inhibitor that has garnered attention for its potential therapeutic applications, particularly in the context of viral infections and cancer treatment. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables.

This compound primarily inhibits the activity of transmembrane protease, serine 2 (TMPRSS2), which plays a crucial role in the entry of various viruses, including coronaviruses, into host cells. By blocking TMPRSS2, this compound can prevent viral fusion and entry, thereby reducing the viral load in infected tissues. This mechanism has been particularly relevant in studies related to SARS-CoV-2.

Antiviral Activity

Recent studies have demonstrated the antiviral efficacy of this compound against SARS-CoV-2. In vitro experiments indicated that this compound could inhibit the entry of the virus in a dose-dependent manner. For instance, a study highlighted that this compound reduced SARS-CoV-2 infection by over 90% at certain concentrations, showcasing its potential as a therapeutic agent for COVID-19 patients .

Table 1: Inhibition of SARS-CoV-2 by this compound

| Concentration (µM) | % Inhibition |

|---|---|

| 0.1 | 30% |

| 1 | 70% |

| 10 | 90% |

Anticancer Potential

Beyond its antiviral properties, this compound has shown promise in cancer treatment. Research indicates that it can induce apoptosis in various cancer cell lines by inhibiting proteases involved in tumor progression and metastasis. A study involving pancreatic cancer cells demonstrated that this compound significantly reduced cell viability and induced cell cycle arrest .

Case Study: Pancreatic Cancer Treatment

In a clinical trial involving patients with advanced pancreatic cancer, those treated with this compound in combination with standard chemotherapy showed improved survival rates compared to those receiving chemotherapy alone. The results suggested that the addition of this compound not only enhanced the efficacy of chemotherapy but also reduced side effects associated with high-dose chemotherapy regimens.

Cytotoxicity and Selectivity

While evaluating the cytotoxic effects of this compound across various cell lines, researchers found that it exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing adverse effects during treatment.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | CC50 (µM) | Selectivity Index (Normal vs Cancer) |

|---|---|---|

| HepG2 | 15 | 3 |

| A549 | 20 | 4 |

| VERO (Normal) | >100 | - |

Propiedades

IUPAC Name |

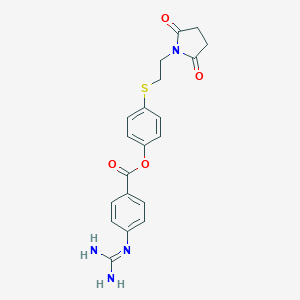

[4-[2-(2,5-dioxopyrrolidin-1-yl)ethylsulfanyl]phenyl] 4-(diaminomethylideneamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S/c21-20(22)23-14-3-1-13(2-4-14)19(27)28-15-5-7-16(8-6-15)29-12-11-24-17(25)9-10-18(24)26/h1-8H,9-12H2,(H4,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRQPCQIFIURTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCSC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150785 | |

| Record name | Patamostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114568-26-2 | |

| Record name | Patamostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114568262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Patamostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PATAMOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T7W4EA51W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.